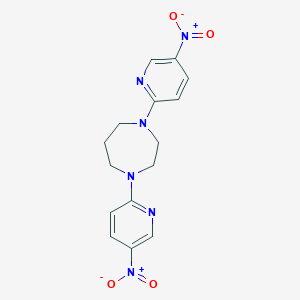
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of diazepanes. The compound is also known as BNP and has a molecular formula of C16H14N6O4.
Wirkmechanismus
The mechanism of action of 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is not well understood. However, it is believed that the compound interacts with various cellular receptors and enzymes, leading to changes in cellular signaling pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of BNP are not well understood. However, studies have shown that the compound has potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane in lab experiments is its potential as a building block for the synthesis of organic semiconductors. However, the complex synthesis process and low yield of the compound make it challenging to work with in the laboratory.
Zukünftige Richtungen
There are numerous future directions for research on 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane. One of the most significant areas of research is in the development of new synthetic methods for the compound. Additionally, further studies are needed to understand the mechanism of action and potential applications of BNP in the treatment of various diseases. Finally, research is needed to explore the potential applications of BNP in the field of organic electronics and other areas of materials science.
In conclusion, 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is a complex and intriguing compound that has potential applications in various fields. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is a complex process that requires careful attention to detail. One of the most common methods of synthesizing BNP is through a reaction between 2,5-dibromopyridine and 1,4-diazepane in the presence of a palladium catalyst. The reaction is carried out under high-pressure conditions, and the yield of the compound is relatively low.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research is in the field of organic electronics, where BNP has been used as a building block for the synthesis of organic semiconductors.
Eigenschaften
CAS-Nummer |
131119-31-8 |
|---|---|
Produktname |
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane |
Molekularformel |
C15H16N6O4 |
Molekulargewicht |
344.33 g/mol |
IUPAC-Name |
1,4-bis(5-nitropyridin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C15H16N6O4/c22-20(23)12-2-4-14(16-10-12)18-6-1-7-19(9-8-18)15-5-3-13(11-17-15)21(24)25/h2-5,10-11H,1,6-9H2 |
InChI-Schlüssel |
QEOJDTJOQUUSER-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Synonyme |
1,4-Bis-(5-nitro-pyridin-2-yl)-[1,4]diazepane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



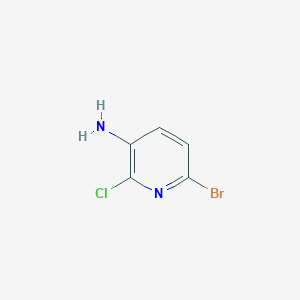
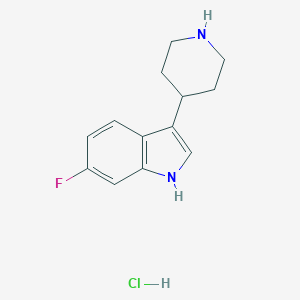
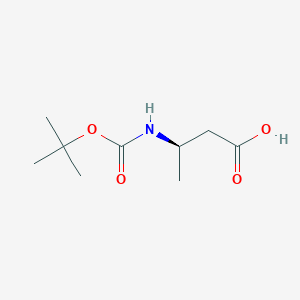
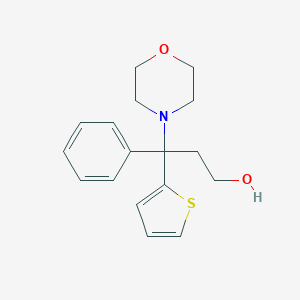
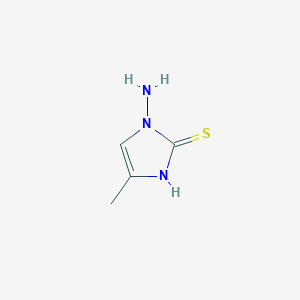
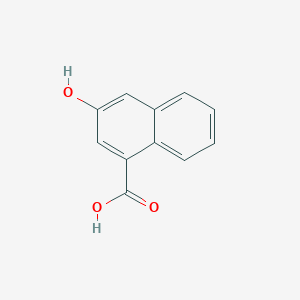
![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)
![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B173682.png)
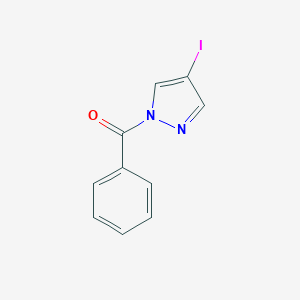
![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)

